Compound Description: MC-1047 is a potent inhibitor of HIV-1 multiplication, specifically targeting the non-nucleoside binding site (NNBS) of reverse transcriptase (RT). It exhibits its activity in acutely infected cells and has been resolved into its enantiomers, with the (R)-enantiomer identified as the more active form. []
Relevance: MC-1047 shares the core pyrimidin-4(3H)-one structure with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. Both compounds also possess substitutions at the 5- and 6-positions of the pyrimidine ring, although the specific substituents differ. Importantly, both MC-1047 and the target compound are classified as dihydro-alkoxy-benzyl-oxopyrimidines (DABOs). []
2-Acylaminoalkyl-6-methylpyrimidin-4(3H)-ones
Compound Description: This class of compounds was synthesized by reacting β-aminocrotonamide with N-acylated amino acid esters. Further treatment with polyphosphoric acid (PPA) led to the formation of imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines from some of these pyrimidinones. [, ]
Relevance: These compounds share the core 6-methylpyrimidin-4(3H)-one structure with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. The variations lie in the substituents at the 2- and 5-positions. While 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one has an anilino group at position 2 and a benzyl group at position 5, 2-acylaminoalkyl-6-methylpyrimidin-4(3H)-ones have an acylaminoalkyl group at the 2-position and an unsubstituted 5-position. [, ]
2-(Aroylmethyl)-6-methylpyrimidin-4(3H)-ones
Compound Description: This class of compounds was utilized in reactions with hydrazonoyl halides, leading to the formation of 2-(3-acetyl-1,5-diarylpyrazol-4-yl)-6-methylpyrimidin-4(3H)-ones. These reactions proceeded through a site-selective mechanism involving dehydrative cyclization of intermediate hydrazones. []
Relevance: The 2-(aroylmethyl)-6-methylpyrimidin-4(3H)-ones are structurally similar to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, sharing the common 6-methylpyrimidin-4(3H)-one core. The key difference lies in the presence of an aroylmethyl substituent at the 2-position in 2-(aroylmethyl)-6-methylpyrimidin-4(3H)-ones, whereas 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one has an anilino group at the 2-position and a benzyl group at the 5-position. []
Compound Description: This compound, containing both a pyrimidine ring and a bis(methoxycarbonyl)vinyl moiety, displays a delocalized bonding pattern in its pyrimidine ring. The molecule exhibits intermolecular N—H…O=C hydrogen bonds, contributing to the formation of a three-dimensional network within its crystal structure. []
Relevance: This compound shares the core pyrimidin-4(3H)-one structure with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. Both possess substitutions at the 5- and 6-positions of the pyrimidine ring, although the specific substituents are different. []
Compound Description: This family of compounds undergoes ring transformation upon treatment with sodium hydroxide, yielding 2-alkyl-5-hydroxymethyl-4-phenylcarbamoyl-1H-imidazoles. The reaction proceeds through a rearrangement involving the opening of the pyrimidine ring and subsequent cyclization to form the imidazole structure. []
Relevance: These compounds share the pyrimidin-4(3H)-one core with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, and both feature substitutions at the 5- and 6-positions. The 5-acylamino-6-hydroxy (or benzoyloxy)methyl-3-phenylpyrimidin-4(3H)-ones highlight how modifications to the pyrimidine ring can lead to different reactivities and the formation of new heterocyclic systems. []
Compound Description: S-DABOs are a class of compounds known for their favorable anti-HIV-1 activity. These compounds exert their antiviral effects by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [, , ]
Relevance: S-DABOs, like 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, belong to the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) family. Both share the core pyrimidin-4(3H)-one structure and a benzyl substituent at the 6-position. The primary difference lies in the substituent at the 2-position: S-DABOs have an alkylsulfanyl group, while the target compound has an anilino group. [, , ]
Compound Description: This specific S-DABO derivative exhibits significant activity against HIV-1. Its molecular structure reveals intramolecular C—H⋯N and C—H⋯O hydrogen bonds, contributing to its stability. Furthermore, the compound forms dimers through intermolecular N—H⋯O hydrogen bonds, further stabilizing its structure. []
Relevance: This compound is a specific example of an S-DABO, a class closely related to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one due to their shared DABO classification and structural similarities. This particular derivative highlights the potential for potent anti-HIV activity within the S-DABO family. []
Compound Description: This S-DABO derivative was synthesized and investigated for its anti-HIV-1 activity. The compound's structure, characterized by chair conformations for both cyclohexane rings and a specific angle at the methylene bridge, is considered optimal for interaction with the non-nucleoside reverse transcriptase target. Intermolecular N—H⋯O hydrogen bonds contribute to the stability of the crystal structure. []
Relevance: This compound exemplifies the structural diversity within the S-DABO class, which is closely related to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. Its specific structural features highlight the importance of conformational considerations in designing effective NNRTIs. []
Compound Description: This series of DABO derivatives was designed to explore the impact of electron-withdrawing substituents on the benzyl ring, aiming to enhance anti-HIV-1 activity. Notably, compounds with a 6-(2,6-difluorophenylmethyl) substituent (F-DABOs) exhibited potent activity, with EC50 values in the nanomolar range and high selectivity indices. These compounds act as inhibitors of HIV-1 reverse transcriptase. []
Relevance: These compounds, particularly the F-DABOs, are structurally analogous to 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, sharing the core DABO scaffold. The variations in substituents at the 2-, 5-, and 6-positions of the pyrimidine ring demonstrate how subtle structural modifications can significantly influence biological activity, particularly in the context of HIV-1 reverse transcriptase inhibition. []
Compound Description: This novel series of S-DABOs, synthesized through an efficient method, exhibited promising activity against HIV-1 reverse transcriptase (RT). Molecular modeling studies revealed that incorporating an oxygen atom on the C-2 side chain could influence the binding mode by forming an additional hydrogen bond. []
Relevance: These S-DABOs further diversify the structural variations within the DABO family, to which 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one also belongs. Their potent anti-HIV activity and the insights from molecular modeling underscore the potential of this class of compounds as HIV-1 RT inhibitors. []
Compound Description: This series of DABO derivatives, featuring a 2-aryl-2-oxoethylsulfanyl chain at pyrimidine C2, displayed potent inhibitory activity against both wild-type and mutated forms of HIV-1. The structure-activity relationship (SAR) data suggested similarities to HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives, indicating a potential overlap in their binding modes within the HIV-1 reverse transcriptase. []
Relevance: These compounds highlight the structural diversity within the DABO family and demonstrate how modifications to the 2-position substituent can influence the binding mode and activity profile against HIV-1. The comparison to HEPT derivatives suggests potential commonalities in their mechanism of action, providing valuable insights into the structural requirements for effective HIV-1 reverse transcriptase inhibition. []
Compound Description: This novel series of DABO derivatives replaces the sulfur atom typically found in S-DABOs with an amino group. Designed using computer-aided methods, these F2-NH-DABOs exhibited potent inhibitory activity against both wild-type and mutated HIV-1 reverse transcriptase, including the Y181C variant. The introduction of the amino group at the C-2 position provides an additional anchor point for ligand-enzyme interaction, contributing to their enhanced activity. []
Relevance: F2-NH-DABOs represent a significant advancement within the DABO family, offering improved potency and a broader spectrum of activity against HIV-1. They highlight the potential of strategic structural modifications, guided by computational modeling, in optimizing the activity of this class of compounds. Their effectiveness against the Y181C variant, a mutation associated with drug resistance, further underscores their potential as therapeutic agents for HIV-1 infection. []
Compound Description: This compound, when reacted with benzyl hydrosulfide or benzylamine, undergoes a unique transformation involving concurrent redox and nucleophilic substitution reactions. This process leads to the formation of various products, including 5-anilino-6-(N-methylanilino) uracil and 6-substituted 5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-diones. []
Relevance: While structurally distinct from 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, the reactions of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione highlight the susceptibility of pyrimidinone derivatives to nucleophilic attack and redox processes. These reactions demonstrate the potential for diverse chemical transformations within this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.